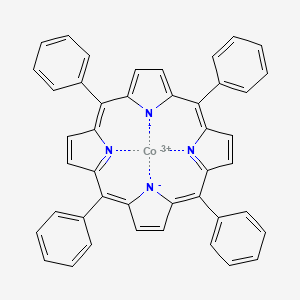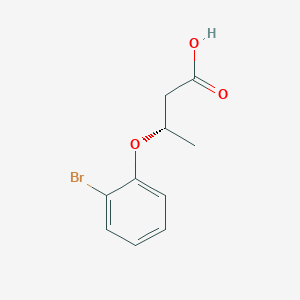
6-Ethyloctahydro-5,8-methanoindolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyloctahydro-5,8-methanoindolizine is a nitrogen-containing heterocyclic compound. . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyloctahydro-5,8-methanoindolizine can be achieved through various methods. One common approach involves the cyclization of pyridine derivatives with suitable reagents under specific conditions . For instance, the reaction of 2-pyridylacetate with benzophenones in the presence of iodine catalyst followed by aldol condensation can yield indolizine derivatives . Another method involves the cyclization of 2-alkylpyridines with cyanohydrin triflates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions and oxidative coupling methods are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 6-Ethyloctahydro-5,8-methanoindolizine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Ethyloctahydro-5,8-methanoindolizine involves its interaction with specific molecular targets and pathways . The compound can bind to cellular receptors, enzymes, or ion channels, leading to various biological effects. For example, it may inhibit DNA topoisomerase I, leading to anticancer activity . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
6-Ethyloctahydro-5,8-methanoindolizine can be compared with other indolizine derivatives and similar nitrogen-containing heterocycles :
Similar Compounds: Indole, pyrrole, quinoline, and isoquinoline are some of the similar compounds that share structural similarities with this compound.
Uniqueness: The unique structure of this compound, with its ethyl and methanoindolizine moieties, distinguishes it from other similar compounds.
Properties
Molecular Formula |
C11H19N |
|---|---|
Molecular Weight |
165.27 g/mol |
IUPAC Name |
9-ethyl-2-azatricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C11H19N/c1-2-8-6-9-7-11(8)12-5-3-4-10(9)12/h8-11H,2-7H2,1H3 |
InChI Key |
OOPRJPVOGVOIGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC2CC1N3C2CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


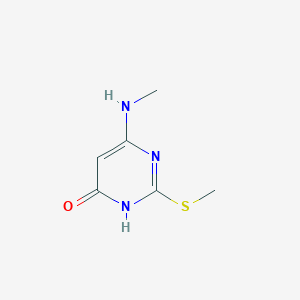
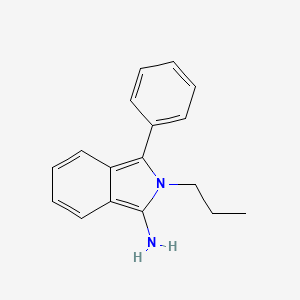
![9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid](/img/structure/B13104250.png)


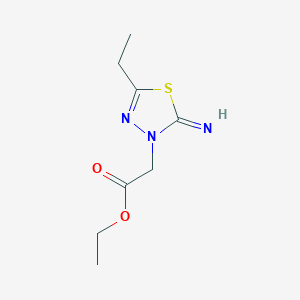
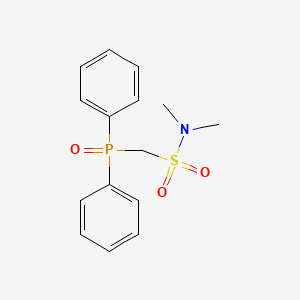
![1-Methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13104267.png)
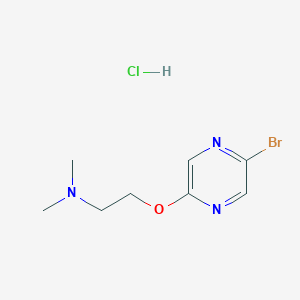
![6-Amino-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B13104273.png)
![1,2-Dihydro-3H-thieno[3,2-c]pyrazol-3-one](/img/structure/B13104277.png)
![7-Bromo-2-(hydroxymethyl)-5-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B13104284.png)
